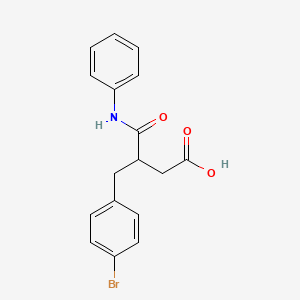
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid, also known as BB-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of matrix metalloproteinase inhibitors, which are compounds that can inhibit the activity of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, MMPs are also implicated in various pathological conditions, such as cancer, arthritis, and cardiovascular disease. Therefore, the development of MMP inhibitors such as BB-94 has been of great interest to the scientific community.
作用机制
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid works by binding to the active site of MMPs and inhibiting their activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalytic activity. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid contains a zinc-chelating group that binds to the zinc ion at the active site of MMPs, thereby preventing the enzyme from functioning properly. In addition, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid also contains an aromatic ring that interacts with the hydrophobic pocket of the enzyme, further enhancing its inhibitory activity.
Biochemical and Physiological Effects
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against MMPs, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has also been shown to inhibit the activity of other enzymes, such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
实验室实验的优点和局限性
One of the main advantages of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid is its broad-spectrum inhibitory activity against MMPs. This makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. However, one of the limitations of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid is its potential for off-target effects. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to inhibit the activity of other enzymes besides MMPs, which could complicate the interpretation of experimental results. Furthermore, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has relatively low selectivity for different MMP isoforms, which could limit its usefulness in certain experimental settings.
未来方向
There are several future directions for the study of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid and other MMP inhibitors. One area of interest is the development of more selective MMP inhibitors that can target specific isoforms of the enzyme. This could improve the efficacy and safety of these compounds in clinical settings. Another area of interest is the combination of MMP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. MMP inhibitors have been shown to enhance the efficacy of these therapies by reducing tumor growth and metastasis. Finally, the use of MMP inhibitors in other pathological conditions, such as arthritis and cardiovascular disease, is an area of ongoing research. MMPs are involved in various physiological processes besides cancer, and the development of MMP inhibitors could have broad applications in medicine.
合成方法
The synthesis of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid involves several steps, starting from the reaction of 4-bromobenzaldehyde with glycine to form 4-bromobenzylglycine. This intermediate is then reacted with aniline and acetic anhydride to form the final product, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid. The synthesis of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of MMPs in cancer progression and metastasis. MMPs are known to be involved in various stages of cancer progression, including tumor growth, invasion, and angiogenesis. Therefore, the development of MMP inhibitors such as 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been of great interest in the field of cancer research. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14. Inhibition of these enzymes has been shown to reduce tumor growth and metastasis in preclinical studies.
属性
IUPAC Name |
4-anilino-3-[(4-bromophenyl)methyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRHEYDUQGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

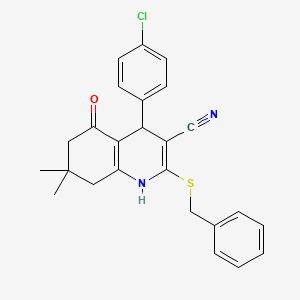
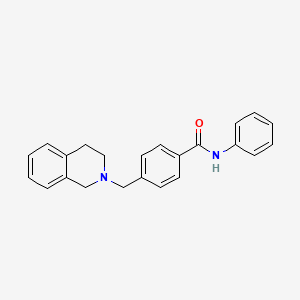
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
![(3-{5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4977383.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
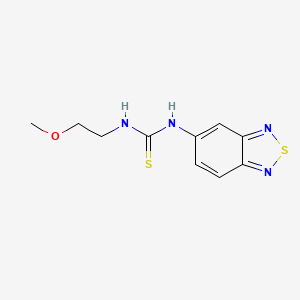
![5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4977403.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)

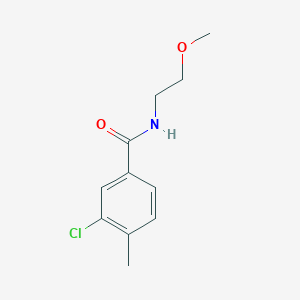
![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)